2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling with Pyrrole: The final step involves coupling the acetylated indole with a pyrrole derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to induce therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound.
What sets this compound apart is its unique combination of the indole and pyrrole moieties, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C18H20N4O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C18H20N4O2/c1-13(23)20-16-6-3-7-17-15(16)8-10-22(17)12-18(24)19-11-14-5-4-9-21(14)2/h3-10H,11-12H2,1-2H3,(H,19,24)(H,20,23) |
InChI Key |
JIXZTROGDJBIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=CN3C |
Origin of Product |
United States |
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